Predicted Lipophilicity vs. Nipecotic Acid
No experimentally measured logP or logD data are publicly available for 3-(methoxymethyl)piperidine-3-carboxylic acid hydrochloride. However, class-level computational estimates indicate a clear differentiation from nipecotic acid. The predicted XLogP3 for the analogous 3-(methoxymethyl)piperidine-3-carboxylic acid (free base) was computed by PubChem to be -0.9, compared to -2.9 for nipecotic acid [1]. This 2-log unit increase in lipophilicity is expected to improve passive membrane permeability while retaining aqueous solubility when formulated as the hydrochloride salt.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Predicted XLogP3 = -0.9 (free base analogue) |
| Comparator Or Baseline | Nipecotic acid, predicted XLogP3 = -2.9 |
| Quantified Difference | ΔXLogP3 = +2.0 log units |
| Conditions | Computational prediction (PubChem XLogP3 3.0); no experimental validation |
Why This Matters
The higher predicted lipophilicity suggests superior passive BBB penetration potential relative to nipecotic acid, a key requirement for CNS drug discovery.
- [1] PubChem. Nipecotic acid (CID 4498): Computed Properties. View Source
